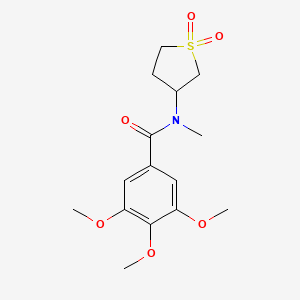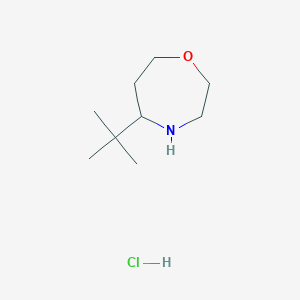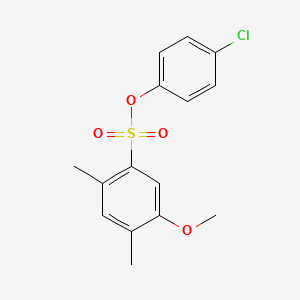
N-(1,1-dioxidotetrahidrotiofen-3-il)-3,4,5-trimetoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide” is a complex organic molecule. It contains a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The ring is substituted with a dioxido group, indicating the presence of two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Without more information, it’s difficult to provide a detailed analysis .Mecanismo De Acción
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide, including its absorption, distribution, metabolism, and excretion (ADME), have been evaluated in tier 1 DMPK assays . The compound has shown improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide in lab experiments is its potent hallucinogenic effects, which can provide researchers with insights into the neural mechanisms underlying perception, mood, and thought. However, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide also has limitations, including the potential for adverse effects on study participants and the need for specialized knowledge and equipment to synthesize and administer the compound.
Direcciones Futuras
There are several future directions for research on N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide and other psychedelics. One area of focus is the potential therapeutic applications of these compounds, particularly in the treatment of mental health disorders such as depression, anxiety, and PTSD. Another area of interest is the development of new compounds that can selectively target specific serotonin receptors in the brain, which may have fewer side effects than existing psychedelics. Finally, there is a need for further research on the long-term effects of psychedelic use, particularly in terms of potential risks and benefits.
Métodos De Síntesis
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form N-methyl-3,4,5-trimethoxybenzylamine. This intermediate is then reacted with 3,4-methylenedioxyphenylacetone to form N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide. The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
Activadores de Canales de Potasio
Este compuesto se ha utilizado en el descubrimiento y caracterización de una serie de éteres de N-(1-(1,1-dioxidotetrahidrotiofen-3-il)-3-metil-1H-pirazol-5-il)acetamida como activadores de los canales de potasio rectificadores hacia adentro regulados por proteína G (GIRK) . Esta investigación identificó un nuevo andamio basado en éter y lo combinó con un nuevo grupo de cabeza basado en sulfona para identificar un activador potente y selectivo de GIRK1/2 .
Ensayos de Metabolismo y Farmacocinética de Fármacos (DMPK)
El compuesto se ha evaluado en ensayos DMPK de nivel 1 y ha identificado compuestos que muestran una potencia nanomolar como activadores de GIRK1/2 con una estabilidad metabólica mejorada en comparación con los compuestos prototípicos basados en urea .
Agentes Antifúngicos
En la búsqueda de nuevos agentes antifúngicos, un experimento in vitro de seis compuestos químicos sintetizados exhibió actividad antifúngica contra Rhizopus oryzae . Los compuestos con una porción de imidazol, como el compuesto 7, se documentaron por tener propiedades antibacterianas y antifúngicas energéticas .
Agentes Antibacterianos
En la investigación práctica actual, el método de zona de inhibición (ZOI) in vitro se aplicó para evaluar la acción antibacteriana de seis compuestos recién sintetizados contra cuatro bacterias patógenas, a saber: K. pneumoniae, P. aeruginosa, S. aureus y B. subtilis utilizando un ensayo de difusión en disco .
Estudios de Acoplamiento Molecular
Se logró un estudio de acoplamiento molecular en los compuestos sintetizados, de los cuales los compuestos 2, 6 y 7 mostraron las mejores interacciones con los objetivos de proteínas seleccionados .
Actividad Biológica y Diversas Aplicaciones
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The compound’s activation of GIRK channels influences cell function by modulating excitability. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-methylbenzamide exerts its effects through binding interactions with GIRK channels, leading to their activation .
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-16(11-5-6-23(18,19)9-11)15(17)10-7-12(20-2)14(22-4)13(8-10)21-3/h7-8,11H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDAFHSIKSUGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)
![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)
![1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515769.png)

![(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid](/img/structure/B2515772.png)
![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)

![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)